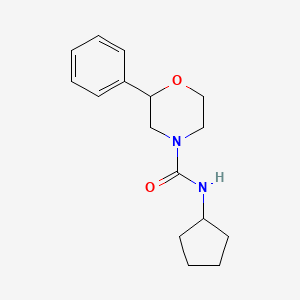

N-cyclopentyl-2-phenylmorpholine-4-carboxamide

カタログ番号 B2766575

CAS番号:

1147695-30-4

分子量: 274.364

InChIキー: VUCMWMOLYSZVAL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopentyl-2-phenylmorpholine-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . In the title compound, the urea-type NC=ON moiety is inclined to the phenyl ring, and the morpholine ring has a chair conformation .科学的研究の応用

Antitumor Activities and DNA-Intercalating Agents

- DNA-Intercalating Agents : A study investigated the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, aiming to develop "minimal" DNA-intercalating agents with low DNA-binding constants. Despite low in vitro cytotoxicities, some compounds showed moderate in vivo antileukemic effects. Interestingly, these compounds did not exhibit cross-resistance to an amsacrine-resistant P388 cell line, suggesting they might act through mechanisms other than interaction with topoisomerase II (Denny, Rewcastle, & Baguley, 1990).

Structural Characterization and Synthesis

- Crystal Structure Characterization : The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, with a variety of aryl substituents, were reported. One of the compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was further characterized by a single crystal X-ray diffraction study, revealing the cyclohexane ring adopts a chair conformation stabilized by an intramolecular hydrogen bond (Özer, Arslan, VanDerveer, & Külcü, 2009).

Histone Deacetylase Inhibition

- HDAC Inhibition for Antitumor Activity : CI-994 (N-acetyldinaline), an antitumor cytostatic agent under clinical trial, was found to inhibit histone deacetylase (HDAC), leading to histone hyperacetylation in HCT-8 colon carcinoma cells. This inhibition suggests a molecular mechanism for its antitumor activity, highlighting the therapeutic potential of modulating histone acetylation (Kraker, Mizzen, Hartl, Miin, Allis, & Merriman, 2003).

Novel Antitumor Compounds

- 2-Cyanoaziridine-1-carboxamides : Research on 2-cyanoaziridine-1-carboxamides revealed their activity against various solid and hematological tumor cells, including strains resistant to known chemotherapy agents. The study emphasizes the importance of substituent lipophilicity for potency, showcasing the potential of these compounds for antitumor applications (Iyengar, Dorr, Alberts, Hersh, Salmon, & Remers, 1999).

特性

IUPAC Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(17-14-8-4-5-9-14)18-10-11-20-15(12-18)13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCMWMOLYSZVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-phenylmorpholine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

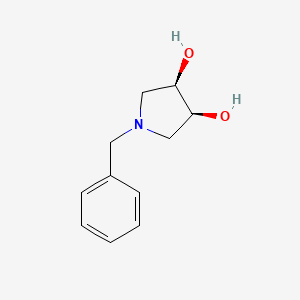

(3R,4S)-1-benzylpyrrolidine-3,4-diol

76783-60-3; 76784-33-3

![5-chloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2766498.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2766503.png)

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 4-cyanobenzoate](/img/structure/B2766507.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)

![2-cyclohexyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline-9-carboxylic acid](/img/structure/B2766515.png)